

Application Notes and Protocols for Azido-PEG1-NHS Ester in Amine Coupling

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Compound of Interest

Compound Name: Azido-PEG1

Cat. No.: B072935

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Introduction

Azido-PEG1-NHS ester is a heterobifunctional crosslinker that serves as a powerful tool in bioconjugation and drug development.^{[1][2]} It features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group, connected by a short polyethylene glycol (PEG) spacer. The NHS ester facilitates the covalent attachment to primary amines (-NH₂) present on proteins, peptides, and other biomolecules, forming a stable amide bond.^{[3][4]} The azide group provides a bioorthogonal handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the highly specific and efficient conjugation of a second molecule of interest.^{[2][5]}

This two-step approach is particularly advantageous for creating complex bioconjugates, including antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized surfaces for studying cellular interactions.^{[6][7]} The short PEG1 linker offers minimal steric hindrance while maintaining favorable solubility characteristics.

Data Presentation

Physicochemical Properties of Azido-PEG-NHS Esters

The length of the PEG spacer influences the physicochemical properties of the crosslinker, which can impact the characteristics of the final conjugate. A summary of these properties for

Azido-PEG-NHS esters with varying PEG chain lengths is provided below.

Property	Azido-PEG1-NHS Ester	Azido-PEG2-NHS Ester	Azido-PEG3-NHS Ester	Azido-PEG4-NHS Ester
PEG Units (n)	1	2	3	4
Molecular Weight (g/mol)	256.22[1]	300.27[1]	344.32[1]	388.37[1]
Chemical Formula	C ₉ H ₁₂ N ₄ O ₅ [1]	C ₁₁ H ₁₆ N ₄ O ₆ [1]	C ₁₃ H ₂₀ N ₄ O ₇ [1]	C ₁₅ H ₂₄ N ₄ O ₈ [1]
Solubility	DMSO, DMF, DCM, THF, Chloroform[8][9]	DMSO, DMF, DCM	DMSO, DMF, DCM	DMSO, DMF, DCM, THF, Chloroform[9]
Purity	>90%[10]	>95%	>95%	>95%[9]
CAS Number	1807530-06-8[8][10]	-	-	944251-24-5[9]

Recommended Reaction Parameters for Protein Labeling

The efficiency of amine coupling with **Azido-PEG1**-NHS ester is dependent on several factors. The following table provides a summary of recommended starting conditions for labeling proteins, such as antibodies.

Parameter	Recommended Condition	Notes
Protein Concentration	1 - 10 mg/mL[3][6]	Higher protein concentrations generally lead to higher labeling efficiency.
Molar Excess of Reagent	5- to 40-fold[6]	Should be optimized for the desired Degree of Labeling (DOL). A 20-fold molar excess typically results in 4-6 labels per antibody.[3]
Reaction Buffer	Amine-free buffer (e.g., PBS, 0.1 M Sodium Bicarbonate)[6][11]	Avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction.[3]
Reaction pH	7.2 - 8.5[12]	NHS esters react efficiently with primary amines at neutral to slightly basic pH.
Reaction Temperature	Room Temperature or 4°C[6][12]	Lower temperatures can help preserve the stability of the protein and the NHS ester.[12]
Incubation Time	30 - 120 minutes at Room Temperature; 2 hours to overnight at 4°C[6][12]	Longer incubation times may be necessary for less reactive proteins or when using lower temperatures.
Quenching Reagent	1 M Tris-HCl or 1 M Glycine (final concentration 50-100 mM)[12][13]	Quenches the reaction by consuming unreacted NHS esters.

Experimental Protocols

Protocol 1: General Protein Labeling with Azido-PEG1-NHS Ester

This protocol describes a general procedure for labeling a protein with **Azido-PEG1-NHS ester**.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- **Azido-PEG1-NHS Ester**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette appropriate for the protein's molecular weight

Procedure:

- Protein Preparation:
 - Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.
[3] If the protein solution contains primary amines (e.g., Tris buffer), exchange it into an appropriate buffer using a desalting column or dialysis.
- Reagent Preparation:
 - Equilibrate the vial of **Azido-PEG1-NHS ester** to room temperature before opening to prevent moisture condensation.[3]
 - Immediately before use, dissolve the **Azido-PEG1-NHS ester** in anhydrous DMSO or DMF to a stock concentration of 10 mM.[3]
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved **Azido-PEG1-NHS ester** to the protein solution.[3]
 - The final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction volume.[3]
 - Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[3]

- Quenching:
 - Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. [\[13\]](#)
 - Incubate for 30 minutes at room temperature. [\[1\]](#)
- Purification:
 - Remove unreacted **Azido-PEG1**-NHS ester and byproducts by purifying the conjugate using a desalting column or dialysis. [\[3\]](#)
- Characterization:
 - Determine the concentration of the purified azide-labeled protein using a spectrophotometer (e.g., measuring absorbance at 280 nm).
 - The degree of labeling (DOL) can be determined by methods such as mass spectrometry or by reacting the azide with an alkyne-containing fluorescent dye and measuring the absorbance. [\[1\]](#)[\[6\]](#)

Protocol 2: Two-Step Cell Surface Labeling and Targeted Molecule Conjugation

This protocol outlines a strategy for labeling cell surface proteins with **Azido-PEG1**-NHS ester, followed by the conjugation of a molecule of interest via click chemistry.

Materials:

- Live cells in suspension or adherent culture
- **Azido-PEG1**-NHS Ester
- Anhydrous DMSO
- PBS (amine-free)
- Quenching buffer (e.g., 50 mM glycine in PBS)

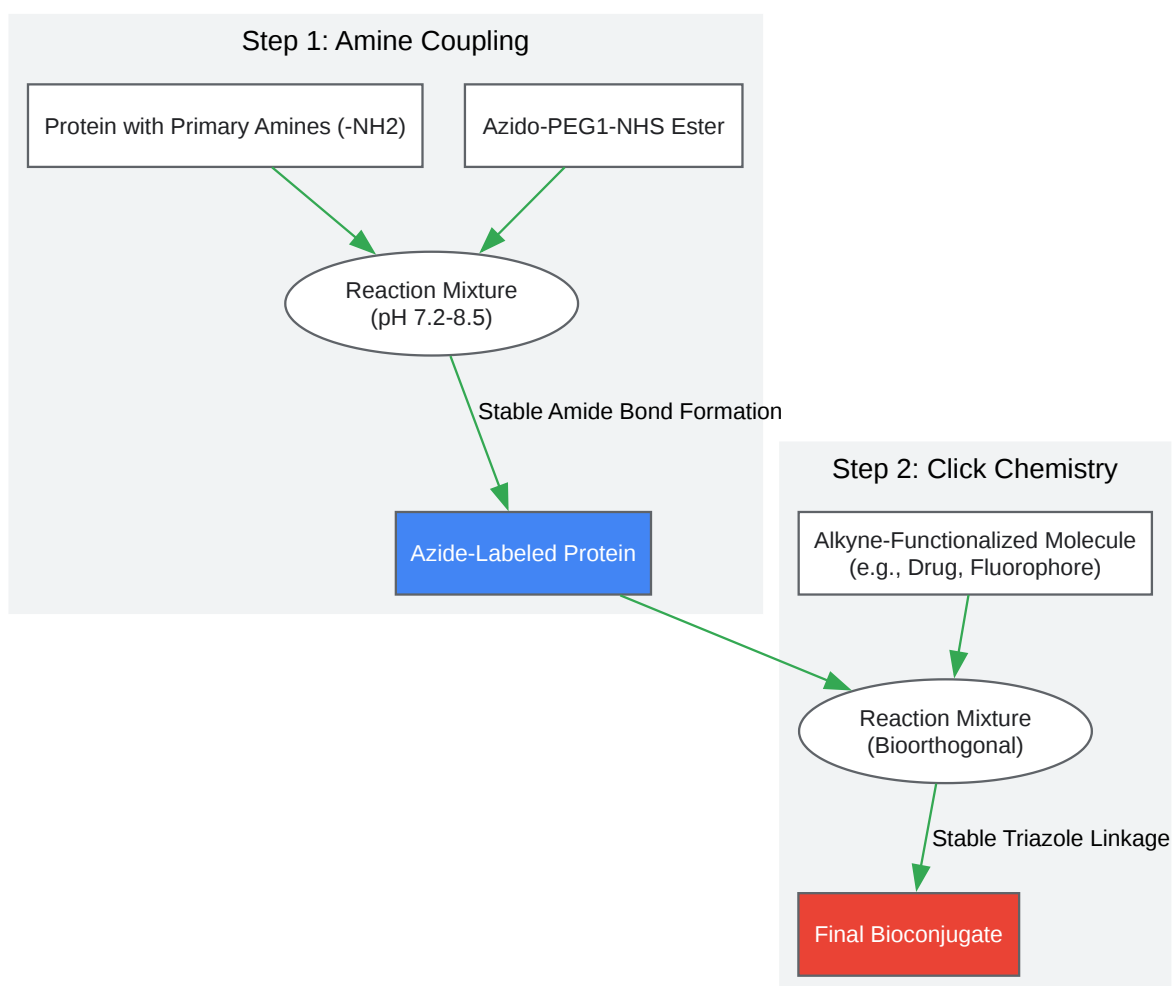
- Alkyne-functionalized molecule of interest (e.g., DBCO-fluorophore for copper-free click chemistry)
- Appropriate buffers for click chemistry (if required)

Procedure:

- Cell Preparation:
 - Wash the cells twice with ice-cold, amine-free PBS.
 - Resuspend the cells in ice-cold PBS at a desired concentration.
- Amine Labeling:
 - Prepare a fresh stock solution of **Azido-PEG1-NHS** ester in anhydrous DMSO.
 - Add the **Azido-PEG1-NHS** ester solution to the cell suspension to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
 - Incubate on ice for 30 minutes with gentle agitation.
- Quenching:
 - Quench the reaction by adding an equal volume of quenching buffer.
 - Incubate for 10 minutes on ice.
- Washing:
 - Wash the cells three times with ice-cold PBS to remove unreacted reagents.
- Click Chemistry Conjugation:
 - Resuspend the azide-labeled cells in a suitable buffer.
 - Add the alkyne-functionalized molecule of interest (e.g., DBCO-fluorophore) at a concentration of 10-50 μ M.

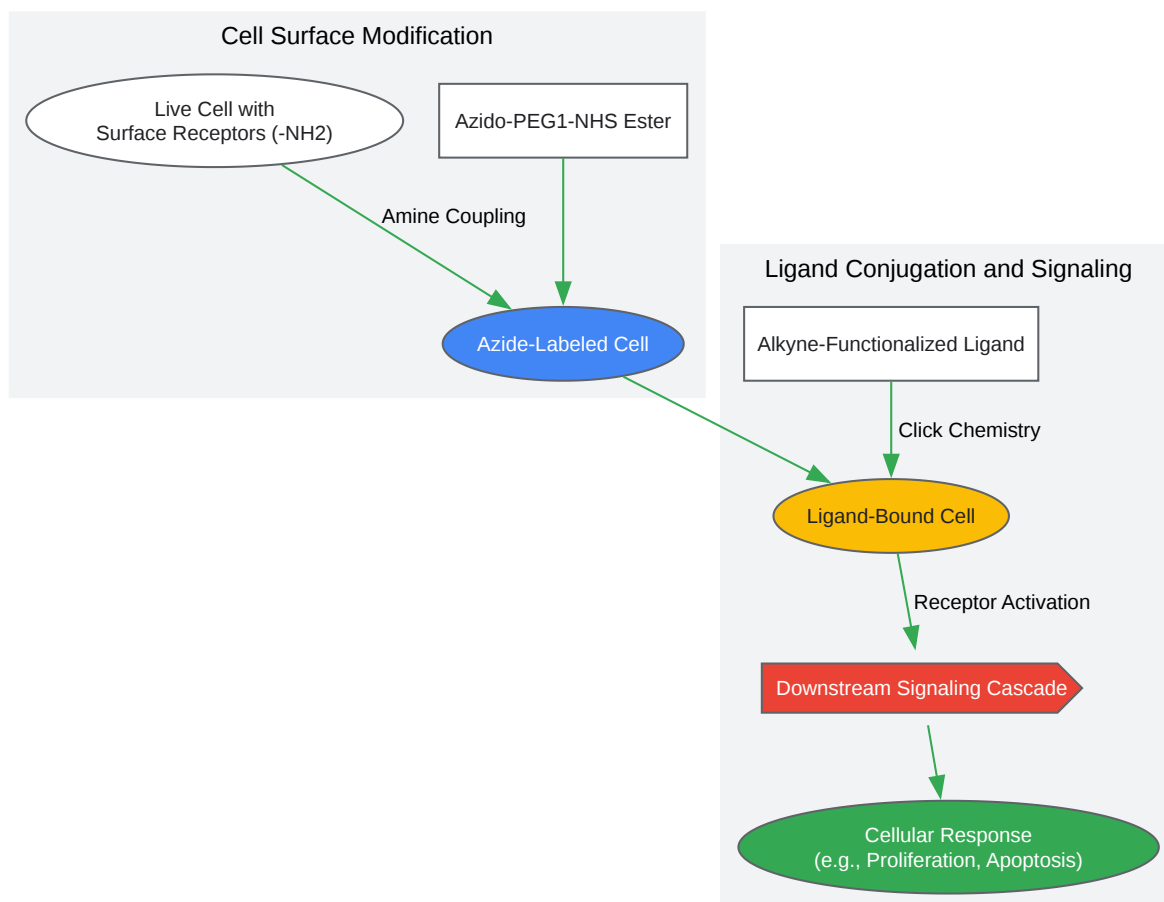
- Incubate for 1-2 hours at room temperature or 37°C, protected from light.
- Final Wash and Analysis:
 - Wash the cells three times with PBS.
 - The cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy.

Mandatory Visualization



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Caption: Workflow for two-step bioconjugation using **Azido-PEG1-NHS Ester**.



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Caption: Studying receptor-ligand interactions via cell surface modification.

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